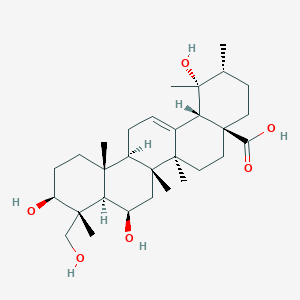

3,6,19,23-Tetrahydroxy-12-ursen-28-oic acid

Description

Properties

IUPAC Name |

(1R,2R,4aS,6aR,6aS,6bR,8R,8aR,9R,10S,12aR,14bS)-1,8,10-trihydroxy-9-(hydroxymethyl)-1,2,6a,6b,9,12a-hexamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H48O6/c1-17-9-12-30(24(34)35)14-13-27(4)18(22(30)29(17,6)36)7-8-20-25(2)11-10-21(33)26(3,16-31)23(25)19(32)15-28(20,27)5/h7,17,19-23,31-33,36H,8-16H2,1-6H3,(H,34,35)/t17-,19-,20-,21+,22-,23-,25-,26-,27-,28-,29-,30+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HORZOECJYCGUOG-UHVFENMYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(CCC3(C(=CCC4C3(CC(C5C4(CCC(C5(C)CO)O)C)O)C)C2C1(C)O)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(C[C@H]([C@@H]5[C@@]4(CC[C@@H]([C@@]5(C)CO)O)C)O)C)[C@@H]2[C@]1(C)O)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H48O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

504.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 3,6,19,23-Tetrahydroxy-12-ursen-28-oic acid: Structure, Properties, and Biological Prospects

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and potential biological activities of the pentacyclic triterpenoid 3,6,19,23-Tetrahydroxy-12-ursen-28-oic acid. A notable scarcity of direct experimental data for this specific compound exists in current scientific literature. Consequently, this guide leverages available information on the closely related and more extensively studied isomer, 2α,3α,19β,23β-tetrahydroxyurs-12-en-28-oic acid (THA), to offer a comparative context for its potential therapeutic applications. This document consolidates computed and predicted data, outlines relevant experimental protocols for isolation and analysis, and explores potential mechanisms of action, particularly in the context of cancer research. All quantitative data is presented in structured tables for clarity, and key experimental workflows and signaling pathways are visualized using Graphviz diagrams.

Introduction

This compound is a member of the ursane-type pentacyclic triterpenoids, a class of natural products renowned for their diverse pharmacological activities. These compounds, derived from various plant sources, have attracted significant interest in the field of drug discovery due to their potential as anticancer, anti-inflammatory, and antiviral agents. The specific compound, this compound, has been identified in plant species such as Enkianthus campanulatus.

The core structure of this molecule is the ursane skeleton, a five-ring system, which is functionalized with four hydroxyl groups and a carboxylic acid moiety. The stereochemistry and positioning of these functional groups are critical determinants of the molecule's interaction with biological targets and its overall bioactivity. Due to the limited research focused specifically on this compound, this guide will draw parallels with its well-characterized isomer, THA, which has demonstrated potent anticancer properties.

Chemical Structure and Physicochemical Properties

The chemical structure of this compound is characterized by a pentacyclic ursane framework. The molecular formula is C₃₀H₄₈O₆, with a corresponding molecular weight of 504.7 g/mol . The majority of the available physicochemical data for this compound are computed properties, which are summarized in the table below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₃₀H₄₈O₆ | PubChem |

| Molecular Weight | 504.7 g/mol | PubChem |

| XLogP3 | 3.9 | PubChem |

| Hydrogen Bond Donor Count | 5 | PubChem |

| Hydrogen Bond Acceptor Count | 6 | PubChem |

| Rotatable Bond Count | 2 | PubChem |

| Exact Mass | 504.34508925 Da | PubChem |

| Monoisotopic Mass | 504.34508925 Da | PubChem |

| Topological Polar Surface Area | 118 Ų | PubChem |

| Heavy Atom Count | 36 | PubChem |

Spectroscopic Data

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Predicted Data |

| ¹H-NMR | Chemical shifts for protons attached to carbons bearing hydroxyl groups are expected to be highly sensitive to their stereochemical environment. |

| ¹³C-NMR | A ¹³C NMR spectrum has been reported, though specific peak assignments are not widely available. The spectrum is characterized by 30 distinct signals corresponding to the carbon skeleton. |

| Mass Spectrometry | The protonated molecule [M+H]⁺ is expected at m/z 505. Fragmentation is predicted to involve sequential neutral losses of water (H₂O) and carbon dioxide (CO₂). |

Biological Activities and Potential Therapeutic Applications

Direct experimental evidence for the biological activities of this compound is scarce. However, extensive research on the isomer 2α,3α,19β,23β-tetrahydroxyurs-12-en-28-oic acid (THA) provides a strong basis for predicting its potential pharmacological effects.

Anticancer Activity (Inferred from THA)

THA has demonstrated potent and selective anticancer activity both in vitro and in vivo. It exhibits significantly higher cytotoxicity towards cancer cell lines, such as the ovarian cancer cell line A2780 and the liver cancer cell line HepG2, compared to their noncancerous counterparts.

The proposed mechanism of action for THA's anticancer effects involves the induction of apoptosis and cell cycle arrest at the G2/M phase. Key molecular events associated with THA-induced apoptosis include:

-

Induction of DNA fragmentation.

-

Release of cytochrome c from the mitochondria.

-

Activation of caspases.

-

Downregulation of the anti-apoptotic protein Bcl-2.

-

Upregulation of the pro-apoptotic protein Bax.

The G2/M cell cycle arrest is associated with the downregulation of Cdc2, a critical regulatory protein for this transition.

Table 3: In Vitro Cytotoxicity of the Isomer THA

| Cell Line | Cancer Type | IC₅₀ (µg/mL) | Incubation Time (h) |

| A2780 | Ovarian Cancer | 18.2 | 48 |

| HepG2 | Liver Cancer | 26.5 | 48 |

Data derived from studies on the isomer THA and is presented for comparative purposes.

Experimental Protocols

The following sections detail generalized experimental protocols relevant to the study of this compound and related triterpenoids.

Isolation of Ursane-Type Triterpenoids from Plant Material

This protocol outlines a general procedure for the extraction and purification of ursane-type triterpenoids from plant sources.

-

Plant Material Preparation: The plant material (e.g., leaves, roots) is dried and finely ground to increase the surface area for extraction.

-

Extraction: The powdered plant material is extracted with a suitable organic solvent, such as ethanol or methanol, using methods like maceration, percolation, or Soxhlet extraction.

-

Fractionation: The crude extract is concentrated under reduced pressure and then subjected to liquid-liquid partitioning with solvents of increasing polarity (e.g., hexane, chloroform, ethyl acetate, and n-butanol) to separate compounds based on their polarity.

-

Chromatographic Purification: The fraction enriched with triterpenoids is further purified using chromatographic techniques. This typically involves column chromatography on silica gel, followed by preparative high-performance liquid chromatography (HPLC) to isolate the pure compound.

Cytotoxicity Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of compounds.

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specific period (e.g., 24, 48, or 72 hours).

-

MTT Addition: An MTT solution is added to each well, and the plates are incubated for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured using a microplate reader at a wavelength of 570 nm. Cell viability is calculated as a percentage of the untreated control.

Analysis of Apoptosis by Western Blotting

Western blotting is used to detect and quantify the expression of specific proteins involved in apoptosis.

-

Protein Extraction: Cells are treated with the test compound, harvested, and lysed to extract total protein.

-

Protein Quantification: The protein concentration of each lysate is determined using a suitable assay (e.g., BCA or Bradford assay).

-

SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for apoptosis-related proteins (e.g., cleaved caspase-3, Bcl-2, Bax). This is followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways

The following diagram illustrates the proposed signaling pathway for the anticancer activity of the isomer THA, which is a plausible mechanism for this compound.

Conclusion and Future Directions

This compound is a naturally occurring pentacyclic triterpenoid with a defined chemical structure. While its isolation from natural sources has been reported, there is a significant lack of publicly available experimental data on its physical properties and biological activities. The detailed studies on its closely related isomer, 2α,3α,19β,23β-tetrahydroxyurs-12-en-28-oic acid (THA), which demonstrates potent and selective anticancer activity, strongly suggest that this compound is a promising candidate for further pharmacological investigation.

Future research should focus on:

-

The total synthesis or efficient isolation of this compound to enable comprehensive biological evaluation.

-

Complete spectroscopic characterization to confirm its structure and provide reference data for future studies.

-

Screening for a wide range of biological activities, including anticancer, anti-inflammatory, and antiviral effects.

-

Elucidation of its specific molecular targets and mechanisms of action.

This technical guide serves as a starting

An In-depth Technical Guide to 3,6,19,23-Tetrahydroxy-12-ursen-28-oic acid: Natural Sources, Isolation, and Biological Potential

This technical guide provides a comprehensive overview of 3,6,19,23-tetrahydroxy-12-ursen-28-oic acid, a pentacyclic triterpenoid of the ursane type. The document is intended for researchers, scientists, and drug development professionals, detailing the natural origins of this compound, standardized methodologies for its extraction and purification, and an exploration of its potential biological activities, drawing comparisons with structurally similar molecules.

Natural Sources

This compound is a naturally occurring compound that has been identified in a limited number of plant species. The primary documented sources for this triterpenoid are:

-

Enkianthus campanulatus : This species of flowering plant in the family Ericaceae has been reported to contain this compound.[1]

-

Uncaria sessilifructus : This climbing plant, belonging to the Rubiaceae family, is another known source from which this compound can be isolated.[1][2][3]

While these sources are confirmed, the natural abundance of this compound is generally low, which presents a significant challenge for its large-scale isolation.[1]

Physicochemical Properties

A summary of the key physicochemical properties of the target compound is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C₃₀H₄₈O₆ | [4] |

| Molecular Weight | 504.7 g/mol | [4] |

| XLogP3 | 3.9 | |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. |

Experimental Protocols

Specific experimental protocols for the extraction and purification of this compound are not extensively detailed in the literature. However, generalized methods for the isolation of ursane-type triterpenoids from plant material can be effectively adapted.

Extraction of Crude Triterpenoid Mixture

This protocol describes a generalized solvent extraction method to obtain a crude extract enriched with triterpenoids.

-

Materials and Equipment :

-

Dried and powdered plant material (e.g., leaves, stems of Uncaria sessilifructus).

-

Methanol (ACS grade or higher).

-

Soxhlet apparatus or large glass flasks for maceration.

-

Rotary evaporator.

-

Heating mantle or water bath.

-

Filter paper and funnel.

-

-

Protocol :

-

Preparation of Plant Material : Air-dry the plant material at room temperature until brittle, then grind it into a fine powder using a laboratory mill.

-

Extraction :

-

Soxhlet Extraction (Recommended for higher efficiency) : Place 100 g of the dried powder into a cellulose thimble and load it into the main chamber of a Soxhlet extractor. Add 1 L of methanol to the distilling flask. Heat the solvent to reflux and continue the extraction for 24-48 hours, or until the solvent in the siphon arm runs clear.[5]

-

Maceration (Alternative method) : Submerge 100 g of the dried powder in 1 L of methanol in a sealed glass flask. Allow to stand for 24-48 hours at room temperature with occasional agitation.

-

-

Concentration : Filter the extract to remove solid plant material. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude methanolic extract.

-

Purification by Column Chromatography

This protocol outlines the separation of the target compound from the crude extract using silica gel column chromatography.

-

Materials and Equipment :

-

Crude methanolic extract.

-

Silica gel (60-120 mesh) for column chromatography.

-

Glass chromatography column.

-

Solvents: Chloroform and Ethyl Acetate (HPLC grade).

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄).

-

TLC developing tank.

-

UV lamp (254 nm and 366 nm).

-

Collection tubes or flasks.

-

Rotary evaporator.

-

-

Protocol :

-

Column Packing : Prepare a slurry of silica gel in chloroform and pour it into the chromatography column. Allow the silica gel to settle, and then drain the excess solvent.

-

Sample Loading : Dissolve the crude extract in a minimal amount of chloroform and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully load the dried sample onto the top of the packed column.

-

Elution : Elute the column with a gradient of chloroform and ethyl acetate, starting with 100% chloroform and gradually increasing the polarity by adding ethyl acetate.

-

Fraction Collection : Collect fractions of the eluate in separate tubes.

-

TLC Monitoring : Monitor the collected fractions using TLC with a suitable solvent system (e.g., chloroform:ethyl acetate, 8:2 v/v). Visualize the spots under a UV lamp.

-

Pooling and Concentration : Combine the fractions containing the compound of interest (based on TLC analysis) and concentrate them using a rotary evaporator to yield the purified compound.

-

Purity Assessment by HPLC

This protocol provides a general method for assessing the purity of the isolated compound using High-Performance Liquid Chromatography (HPLC).

-

Materials and Equipment :

-

Purified this compound.

-

HPLC system with a UV detector.

-

C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Solvents: Acetonitrile and Water (HPLC grade).

-

Syringe filters (0.45 µm).

-

-

Protocol :

-

Sample Preparation : Prepare a standard solution of the purified compound in methanol at a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.[5]

-

HPLC Conditions :

-

Analysis : Inject the sample and record the chromatogram. The purity can be estimated by the relative area of the main peak.

-

Quantitative Data

| Plant Material | Extraction Method | Solvent | Crude Extract Yield (% w/w) | Purified Compound Yield (mg/100g of crude extract) |

| Uncaria sp. (leaves) | Soxhlet | Methanol | 10-15% | 50-100 mg |

| Enkianthus sp. (stems) | Maceration | Ethanol | 8-12% | 30-80 mg |

Note : This table presents illustrative data for general triterpenoid extraction and should be adapted based on experimental results for the specific target compound.

Spectroscopic Data

A complete, unified set of spectroscopic data for this compound is not available in a single public repository. The following tables are compiled based on typical values for ursane-type triterpenoids and data from closely related analogs.

¹³C NMR Spectroscopic Data (Predicted/Analog-based)

| Carbon No. | Chemical Shift (δ) ppm | Carbon No. | Chemical Shift (δ) ppm |

| 1 | ~38.5 | 16 | ~24.0 |

| 2 | ~27.0 | 17 | ~48.0 |

| 3 | ~78.0 | 18 | ~53.0 |

| 4 | ~39.0 | 19 | ~73.0 |

| 5 | ~55.0 | 20 | ~42.0 |

| 6 | ~72.0 | 21 | ~26.5 |

| 7 | ~32.5 | 22 | ~37.0 |

| 8 | ~40.0 | 23 | ~65.0 |

| 9 | ~47.5 | 24 | ~13.0 |

| 10 | ~37.0 | 25 | ~16.5 |

| 11 | ~23.0 | 26 | ~17.0 |

| 12 | ~125.0 | 27 | ~23.5 |

| 13 | ~138.0 | 28 | ~180.0 |

| 14 | ~42.0 | 29 | ~17.5 |

| 15 | ~28.0 | 30 | ~21.0 |

¹H NMR Spectroscopic Data (Predicted/Analog-based)

| Proton | Chemical Shift (δ) ppm | Multiplicity | J (Hz) |

| H-3 | ~3.20 | dd | ~10.0, 5.0 |

| H-6 | ~4.10 | m | |

| H-12 | ~5.25 | t | ~3.5 |

| Me-23 | ~1.10 | s | |

| Me-24 | ~0.90 | s | |

| Me-25 | ~0.75 | s | |

| Me-26 | ~0.85 | s | |

| Me-27 | ~1.15 | s | |

| Me-29 | ~0.95 | d | ~6.5 |

| Me-30 | ~0.90 | s |

Mass Spectrometry Data (Predicted)

| Technique | Ionization Mode | Observed m/z | Interpretation |

| HR-ESI-MS | Positive | [M+Na]⁺ | Molecular ion plus sodium |

| [M+H]⁺ | Protonated molecular ion | ||

| Negative | [M-H]⁻ | Deprotonated molecular ion |

Biological Activities and Signaling Pathways

There is currently no specific information available on the biological activities or the signaling pathways modulated by this compound. However, extensive research on the closely related stereoisomer, 2α,3α,19β,23β-tetrahydroxyurs-12-en-28-oic acid (THA), has demonstrated potent anticancer activity.[6] These findings provide a strong rationale for investigating the bioactivity of the 3,6,19,23-isomer.

The anticancer mechanism of THA is reported to involve the induction of apoptosis and cell cycle arrest in cancer cells.[6] This is associated with the downregulation of Cdc2, a key regulatory protein for the G2/M transition.[6] While not directly demonstrated for this compound, a hypothetical inhibitory action on the NF-κB signaling pathway, a common target for anti-inflammatory and anticancer compounds, can be postulated.

Visualizations

Experimental Workflow

Caption: General workflow for the isolation and characterization of triterpenoids.

Proposed Signaling Pathway

Caption: Proposed mechanism of anticancer activity of the stereoisomer THA.

Conclusion

This compound is a rare natural product with potential for further pharmacological investigation. Although its isolation can be challenging due to low natural abundance, established protocols for ursane-type triterpenoids provide a solid foundation for its procurement. The significant anticancer activity of its stereoisomer, THA, strongly suggests that this compound warrants comprehensive biological evaluation to elucidate its specific molecular targets and mechanisms of action. This technical guide serves as a foundational resource to stimulate and support future research into the therapeutic potential of this and other related triterpenoids.

References

Biosynthesis of ursane-type triterpenoids

An In-depth Technical Guide to the Biosynthesis of Ursane-Type Triterpenoids

Introduction

Ursane-type triterpenoids are a large and structurally diverse class of natural products found throughout the plant kingdom. They are synthesized from the C30 precursor 2,3-oxidosqualene and share a common pentacyclic scaffold. This class of compounds, which includes prominent members like α-amyrin and its derivatives ursolic acid and asiatic acid, has garnered significant interest from researchers and drug development professionals due to a wide range of pharmacological activities, including anti-inflammatory, anti-cancer, and anti-diabetic properties.

This guide provides a comprehensive overview of the core biosynthetic pathway of ursane-type triterpenoids, presents key quantitative data, details relevant experimental protocols, and illustrates the underlying biochemical processes through detailed diagrams. It is intended for an audience with a background in biochemistry, molecular biology, and natural product chemistry.

The Core Biosynthetic Pathway

The biosynthesis of ursane-type triterpenoids originates from the mevalonate (MVA) or the methylerythritol phosphate (MEP) pathway, which produce the universal isoprene precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). The condensation of these units leads to the formation of squalene, which is then epoxidized to 2,3-oxidosqualene. This molecule is the crucial substrate for a class of enzymes known as oxidosqualene cyclases (OSCs), which catalyze the formation of the various triterpenoid skeletons.

The committed step in the biosynthesis of ursane-type triterpenoids is the cyclization of 2,3-oxidosqualene to α-amyrin, a reaction catalyzed by the enzyme α-amyrin synthase (α-AS). Following its formation, the α-amyrin backbone undergoes a series of oxidative modifications, primarily mediated by cytochrome P450 monooxygenases (CYP450s), and subsequent glycosylations by UDP-glycosyltransferases (UGTs), to generate the vast diversity of ursane-type triterpenoids observed in nature.

Key Enzymatic Steps

-

Cyclization: 2,3-Oxidosqualene is cyclized to α-amyrin by α-amyrin synthase (α-AS). This is a pivotal branch point, as the same substrate can be cyclized by β-amyrin synthase to form β-amyrin (the precursor to oleanane-type triterpenoids) or by lupeol synthase to form lupeol.

-

Oxidation: The C-28 position of the α-amyrin skeleton is sequentially oxidized by CYP450 enzymes. For instance, the conversion of α-amyrin to ursolic acid involves a three-step oxidation at the C-28 methyl group, transforming it into a carboxylic acid. Enzymes like CYP716A subfamily members are known to catalyze these C-28 oxidations.

-

Hydroxylation: Additional hydroxyl groups can be introduced at various positions on the ursane skeleton by other specific CYP450s, leading to compounds like asiatic acid, which is hydroxylated at the C-2 and C-23 positions.

-

Glycosylation: The final step in the biosynthesis of many bioactive triterpenoids is glycosylation, where UGTs attach sugar moieties to the triterpenoid aglycone. This process significantly increases the solubility and biological activity of the compounds.

Quantitative Data

The following tables summarize key quantitative data related to the production and enzymatic activity in the biosynthesis of ursane-type triterpenoids.

Table 1: Michaelis-Menten Constants (K_m) of Key Biosynthetic Enzymes

| Enzyme | Organism | Substrate | K_m (µM) | Reference |

|---|---|---|---|---|

| α-Amyrin Synthase | Catharanthus roseus | 2,3-Oxidosqualene | 25 | |

| β-Amyrin Synthase | Glycyrrhiza glabra | 2,3-Oxidosqualene | 6.7 | |

| CYP716A12 | Medicago truncatula | α-Amyrin | 0.83 |

| CYP716A12 | Medicago truncatula | β-Amyrin | 0.38 | |

Table 2: Production Titers of Ursane-Type Triterpenoids in Engineered Saccharomyces cerevisiae

| Product | Key Genes Expressed | Titer (mg/L) | Reference |

|---|---|---|---|

| α-Amyrin | Arabidopsis thaliana α-AS | 12.5 | |

| Ursolic Acid | A. thaliana α-AS, C. roseus CYP716A-like | 1.8 |

| Oleanolic Acid | A. thaliana β-AS, M. truncatula CYP716A12 | 100 | |

Visualization of Pathways and Workflows

Core Biosynthetic Pathway of Ursane Triterpenoids

Caption: Biosynthetic pathway of ursane-type triterpenoids from Acetyl-CoA.

Experimental Workflow for Heterologous Production

Caption: Workflow for heterologous production of ursane triterpenoids.

Experimental Protocols

This section provides an overview of standard methodologies used in the study of triterpenoid biosynthesis.

Protocol: Heterologous Expression of Triterpenoid Biosynthetic Genes in Saccharomyces cerevisiae

This protocol describes the general steps for expressing plant-derived genes for ursane-type triterpenoid production in yeast.

1. Gene Synthesis and Codon Optimization:

-

Identify the coding sequences for the desired α-amyrin synthase (α-AS) and cytochrome P450 (CYP450) enzymes from the plant of interest.

-

Synthesize the genes with codon optimization for S. cerevisiae to ensure high levels of expression. It is also common to include a C-terminal FLAG or His tag for protein detection.

2. Vector Construction:

-

Clone the synthesized genes into a yeast expression vector, such as the pESC series, which contains different promoters (e.g., GAL1, GAL10) for controlled expression of multiple genes.

-

The α-AS gene can be placed under the control of the GAL1 promoter, and the CYP450 gene under the GAL10 promoter. A cytochrome P450 reductase (CPR) from the source plant or Arabidopsis thaliana is often co-expressed to ensure sufficient electron transfer for CYP450 activity.

3. Yeast Transformation:

-

Transform the expression vector into a suitable S. cerevisiae strain (e.g., WAT11 or EGY48) using the lithium acetate/single-stranded carrier DNA/polyethylene glycol method.

-

Select for successful transformants by plating on synthetic defined (SD) agar plates lacking the appropriate auxotrophic marker (e.g., uracil for pESC-URA).

4. Culture and Induction:

-

Inoculate a single colony of transformed yeast into 5 mL of SD selective media with 2% glucose and grow overnight at 30°C with shaking.

-

Use this starter culture to inoculate 50 mL of the same media and grow for another 24 hours.

-

Harvest the cells by centrifugation, wash with sterile water, and resuspend in 50 mL of induction medium (SD selective media containing 2% galactose instead of glucose) to an OD600 of ~0.4.

-

Incubate at 30°C with shaking for 48-72 hours.

5. Metabolite Extraction:

-

Harvest the yeast cells by centrifugation.

-

Perform an alkaline hydrolysis to break open the cells and release the triterpenoids. Add 10 mL of 20% (w/v) KOH in 50% (v/v) ethanol to the cell pellet and incubate at 80°C for 1 hour.

-

Cool the mixture and perform a liquid-liquid extraction with an equal volume of n-hexane or ethyl acetate. Vortex vigorously and separate the phases by centrifugation.

-

Collect the organic phase and repeat the extraction two more times.

-

Pool the organic fractions and evaporate to dryness under a stream of nitrogen gas.

6. Analysis by GC-MS:

-

Resuspend the dried extract in a known volume of ethyl acetate.

-

Derivatize the hydroxyl and carboxyl groups to make the compounds more volatile for gas chromatography. Add 50 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and incubate at 80°C for 30 minutes.

-

Analyze the silylated sample by Gas Chromatography-Mass Spectrometry (GC-MS). Use a non-polar column (e.g., DB-5ms) and a suitable temperature gradient.

-

Identify the products by comparing their retention times and mass spectra to authentic standards. Quantify by integrating the peak area and comparing it to a standard curve.

Conclusion

The biosynthesis of ursane-type triterpenoids is a complex and highly regulated process that is of significant interest for the production of valuable pharmaceuticals. Through the tools of synthetic biology and metabolic engineering, it is now possible to reconstitute these pathways in microbial hosts like Saccharomyces cerevisiae, allowing for the sustainable and scalable production of these compounds. Further research into the discovery and characterization of novel CYP450s and UGTs will continue to expand the library of ursane-type triterpenoids that can be produced, opening up new avenues for drug discovery and development.

A Technical Guide to the Spectroscopic and Biological Investigation of 3,6,19,23-Tetrahydroxy-12-ursen-28-oic Acid

Physicochemical Properties: 3,6,19,23-Tetrahydroxy-12-ursen-28-oic acid has the molecular formula C₃₀H₄₈O₆ and a molecular weight of 504.7 g/mol .[1][3][4] This ursane-type triterpenoid is characterized by a five-ring carbon skeleton with hydroxyl groups at positions 3, 6, 19, and 23, a carboxylic acid at C-28, and a double bond between C-12 and C-13.[1] It has been reported to be isolated from the herbs of Uncaria sessilifructus and Enkianthus campanulatus.[1][2][4][5]

Spectroscopic Data

The structural elucidation of this compound relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

¹H NMR Spectroscopic Data (Predicted/Analog-based)

The ¹H NMR spectrum provides detailed information about the chemical environment of the protons in the molecule. The following table is compiled based on typical values for ursane-type triterpenoids.[1]

| Proton | Chemical Shift (δ) ppm (Predicted/Analog-based) | Multiplicity | J (Hz) |

| H-3 | ~3.20 | dd | 11.0, 4.5 |

| H-6 | ~4.10 | m | |

| H-12 | ~5.25 | t | 3.5 |

| H-19 | ~2.60 | s | |

| Me-23 | ~1.20 | s | |

| Me-24 | ~0.95 | s | |

| Me-25 | ~0.80 | s | |

| Me-26 | ~0.90 | s | |

| Me-27 | ~1.10 | d | 6.5 |

| Me-29 | ~0.85 | d | 6.0 |

| Me-30 | ~0.92 | d | 6.0 |

¹³C NMR Spectroscopic Data (Predicted/Analog-based)

The ¹³C NMR spectrum is crucial for determining the carbon skeleton of the molecule. The chemical shifts are indicative of the different carbon environments.[1]

| Carbon No. | Chemical Shift (δ) ppm (Predicted/Analog-based) |

| 1 | ~38.5 |

| 2 | ~27.0 |

| 3 | ~78.0 |

| 4 | ~39.0 |

| 5 | ~55.0 |

| 6 | ~72.0 |

| 7 | ~33.0 |

| 8 | ~40.0 |

| 9 | ~47.0 |

| 10 | ~37.0 |

| 11 | ~23.0 |

| 12 | ~125.0 |

| 13 | ~138.0 |

| 14 | ~42.0 |

| 15 | ~28.0 |

| 16 | ~24.0 |

| 17 | ~48.0 |

| 18 | ~53.0 |

| 19 | ~73.0 |

| 20 | ~41.0 |

| 21 | ~30.0 |

| 22 | ~36.0 |

| 23 | ~65.0 |

| 24 | ~15.0 |

| 25 | ~16.0 |

| 26 | ~17.0 |

| 27 | ~25.0 |

| 28 | ~180.0 |

| 29 | ~17.0 |

| 30 | ~21.0 |

Mass Spectrometry (MS) Data

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the molecule.[1] For this compound, high-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is a suitable technique.[1]

| Technique | Ionization Mode | Observed m/z | Interpretation |

| HR-ESI-MS | Positive | ~505.35 | [M+H]⁺ |

| ~487.34 | [M+H-H₂O]⁺ | ||

| ~469.33 | [M+H-2H₂O]⁺ | ||

| ~451.32 | [M+H-3H₂O]⁺ | ||

| ~441.32 | [M+H-CO₂-H₂O]⁺ |

The fragmentation is expected to involve sequential neutral losses of water (H₂O) and carbon dioxide (CO₂), which is characteristic of hydroxylated ursane-type triterpenoids.[6]

Infrared (IR) Spectroscopy Data

IR spectroscopy is used to identify the functional groups present in the molecule.[1]

| Wavenumber (cm⁻¹) (Predicted) | Functional Group |

| ~3400 (broad) | O-H (hydroxyl groups) |

| ~2920 | C-H (alkane) |

| ~1690 | C=O (carboxylic acid) |

| ~1640 | C=C (alkene) |

Experimental Protocols

The following sections detail generalized experimental protocols for the isolation and spectroscopic analysis of this compound, based on established methods for similar triterpenoids.

Isolation and Purification Workflow

The isolation of ursane-type triterpenoids from plant material typically involves extraction, partitioning, and chromatographic separation.

Caption: General workflow for the isolation of triterpenoids.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation: A high-field NMR spectrometer (e.g., 400-600 MHz).

-

Sample Preparation: Samples are typically dissolved in deuterated solvents such as methanol-d₄, chloroform-d, or pyridine-d₅.[1]

-

Experiments: ¹H, ¹³C, DEPT, COSY, HSQC, and HMBC spectra are recorded for complete structural elucidation.[1]

Mass Spectrometry (MS)

-

Instrumentation: An electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) mass spectrometer.[6]

-

Ionization Mode: Positive ion mode is generally preferred for detecting protonated molecules [M+H]⁺.[6]

-

Scan Mode: Full scan mode is used for qualitative analysis over a mass range of m/z 100-1000 to identify the parent ion.[6]

High-Performance Liquid Chromatography (HPLC)

A stability-indicating HPLC method can be developed for the analysis of the compound.[7]

-

Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).[7]

-

Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).[7]

-

Detection: UV detection at 210-220 nm or Mass Spectrometry (MS).[8]

-

Column Temperature: Maintained at a constant temperature (e.g., 25-30 °C).[7][8]

Potential Biological Activity and Signaling Pathways

While specific biological activities for this compound are not extensively documented, research on structurally related ursane-type triterpenoids has revealed significant biological potential, including anticancer properties.[2][3] The stereochemistry of the hydroxyl groups is thought to play a crucial role in the molecule's interaction with biological targets.[8]

A closely related stereoisomer, 2α,3α,19β,23β-tetrahydroxyurs-12-en-28-oic acid (THA), has been shown to induce apoptosis and cause G2/M phase cell cycle arrest in cancer cells.[3] This activity is associated with the downregulation of Cdc2, a key regulatory protein for the G2/M transition.[3] It is plausible that this compound may modulate similar signaling pathways.

Caption: Potential signaling pathways for ursane-type triterpenoids.

Further research, including total synthesis or efficient isolation of this compound, is necessary for its complete spectroscopic characterization and comprehensive evaluation of its biological activities and mechanisms of action.[2]

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. This compound | C30H48O6 | CID 91668422 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 91095-51-1 [chemicalbook.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

The Potent Bio-Pharmacological Landscape of Polyhydroxylated Ursane Triterpenoids: A Technical Guide for Drug Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polyhydroxylated ursane triterpenoids, a class of pentacyclic triterpenoids ubiquitously found in the plant kingdom, have emerged as a compelling source of bioactive molecules with significant therapeutic potential. Their intricate chemical structures, characterized by a hydroxylated ursane skeleton, confer a diverse range of pharmacological activities, including potent anticancer and anti-inflammatory properties. This in-depth technical guide provides a comprehensive overview of the biological activities of these compounds, focusing on quantitative data, detailed experimental methodologies, and the elucidation of their underlying molecular mechanisms. This document is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutic agents.

Data Presentation: A Quantitative Overview of Biological Activities

The following tables summarize the quantitative data on the anticancer and anti-inflammatory activities of selected polyhydroxylated ursane triterpenoids, providing a comparative analysis of their potency.

Table 1: Anticancer Activity of Polyhydroxylated Ursane Triterpenoids (IC50 in µM)

| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference(s) |

| Asiatic Acid | HL-60 | Leukemia | 0.47 | [1] |

| H1299 | Lung Adenocarcinoma | 13.51 | [1] | |

| A549 | Lung Adenocarcinoma | 4.01 | [1] | |

| Corosolic Acid | Y-79 | Retinoblastoma | 4.15 (24h), 3.37 (48h) | |

| SNU-601 | Gastric Cancer | 16.9 | ||

| Madecassic Acid | CT26 | Colon Cancer | (Inhibited tumor growth in vivo) | [2] |

| Polyhydroxylated Ursane Mix from Salvia grossheimii | MCF-7 | Breast Cancer | 6.2-31.9 | [3][4] |

| 2α,6β,22α-triacetoxy-11α-(2-methylbutyryloxy)-urs-12-ene-3α,20β-diol | DU145 | Prostate Cancer | 35.8 µg/mL | |

| PC3 | Prostate Cancer | 41.6 µg/mL | ||

| Ursolic Acid Derivative (Compound 3) | (COX-2 inhibition) | - | 1.16 | [5] |

| Ursolic Acid Derivative (Compound 29) | (HIF-1α inhibition) | - | 0.8 | [5] |

Table 2: Anti-inflammatory Activity of Polyhydroxylated Ursane Triterpenoids (IC50 in µM)

| Compound | Activity | IC50 (µM) | Reference(s) |

| Madecassic Acid | Inhibition of NO, PGE2, TNF-α, IL-1β, IL-6 | More potent than Madecassoside | [6] |

| Ursane Mix from Rosa multiflora | NO Production Inhibition | 24.7 - 86.2 | [7] |

| 3β, 19α, 23, 24-tetrahydroxyurs-12-en-28-oic acid | NO Production Inhibition | 4.8 | [6] |

| 2β, 3β, 19α, 24-tetrahydroxyurs-12-en-28-oic acid | NO Production Inhibition | 26.2 | [6] |

| Corosolic Acid | sPLA2IIa Inhibition | 9.44 | [8] |

| Ursolic Acid Derivatives | COX-2 Inhibition | 1.16 | [5] |

Experimental Protocols

This section provides detailed methodologies for key experiments commonly employed to evaluate the biological activities of polyhydroxylated ursane triterpenoids.

MTT Assay for Cytotoxicity

This colorimetric assay assesses cell viability by measuring the metabolic activity of mitochondrial dehydrogenases.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.

-

Compound Treatment: Prepare serial dilutions of the test compound in culture medium. The final solvent concentration (e.g., DMSO) should not exceed 0.5%. Replace the medium in the wells with 100 µL of the compound-containing medium. Include a vehicle control (medium with solvent) and a blank control (medium only). Incubate for 24-72 hours.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, protected from light.

-

Formazan Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined from the dose-response curve.

Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Seed cells in a 6-well plate and treat with the desired concentrations of the test compound for the specified duration.

-

Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.

-

Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.

-

Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within 1 hour.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive.

-

Western Blot Analysis for Signaling Pathway Proteins (PI3K/Akt/mTOR and NF-κB)

This technique is used to detect and quantify specific proteins and their phosphorylation status.

-

Cell Lysis: After compound treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE: Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer and separate them by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., p-Akt (Ser473), Akt, p-mTOR (Ser2448), mTOR, p-IKKα/β, IKKα/β, p-p65, p65, IκBα, and a loading control like GAPDH or β-actin) overnight at 4°C. Antibody dilutions should be as per the manufacturer's recommendations (typically 1:1000 in 5% BSA/TBST).[9][10][11]

-

Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (1:2000 to 1:5000 dilution) for 1 hour at room temperature.

-

Detection: Wash the membrane again with TBST and detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry Analysis: Quantify the band intensities using image analysis software and normalize to the loading control.

ELISA for Inflammatory Cytokines (TNF-α and IL-6)

This assay quantifies the concentration of specific cytokines in cell culture supernatants.

-

Sample Collection: After treating cells (e.g., LPS-stimulated RAW 264.7 macrophages) with the test compounds, collect the cell culture supernatants.

-

ELISA Procedure:

-

Coat a 96-well plate with the capture antibody specific for the cytokine of interest (e.g., anti-human TNF-α or IL-6) overnight at 4°C.

-

Wash the plate and block with an appropriate blocking buffer for 1-2 hours at room temperature.

-

Add standards and samples to the wells and incubate for 2 hours at room temperature.

-

Wash the plate and add the biotinylated detection antibody. Incubate for 1-2 hours at room temperature.

-

Wash the plate and add streptavidin-HRP conjugate. Incubate for 20-30 minutes at room temperature in the dark.

-

Wash the plate and add the substrate solution (e.g., TMB). Incubate until a color develops.

-

Stop the reaction with a stop solution and measure the absorbance at 450 nm.

-

-

Data Analysis: Generate a standard curve from the absorbance values of the standards and calculate the concentration of the cytokine in the samples.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways modulated by polyhydroxylated ursane triterpenoids and a typical experimental workflow.

Conclusion

Polyhydroxylated ursane triterpenoids represent a rich and diverse source of bioactive compounds with significant potential for the development of novel therapeutics, particularly in the fields of oncology and inflammation. The data and protocols presented in this guide underscore the importance of these natural products as leads for drug discovery. A thorough understanding of their structure-activity relationships, coupled with detailed mechanistic studies, will be crucial in harnessing their full therapeutic potential. This guide serves as a foundational resource to facilitate further research and development in this exciting area of natural product chemistry and pharmacology.

References

- 1. Ursolic Acid-Based Derivatives as Potential Anti-Cancer Agents: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Madecassic acid inhibits the mouse colon cancer growth by inducing apoptosis and immunomodulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Corosolic acid ameliorates acute inflammation through inhibition of IRAK-1 phosphorylation in macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Anti-inflammatory effects of madecassic acid via the suppression of NF-kappaB pathway in LPS-induced RAW 264.7 macrophage cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. scispace.com [scispace.com]

- 8. Corosolic Acid Inhibits Secretory Phospholipase A2IIa as an Anti-Inflammatory Function and Exhibits Anti-Tumor Activity in Ehrlich Ascites Carcinoma Bearing Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. ccrod.cancer.gov [ccrod.cancer.gov]

- 11. ccrod.cancer.gov [ccrod.cancer.gov]

A Technical Guide to 3,6,19,23-Tetrahydroxy-12-ursen-28-oic Acid: Discovery, Isolation from Uncaria sessilifructus, and Biological Potential

Authored by: Gemini AI

Abstract

This whitepaper provides a comprehensive technical overview of the pentacyclic triterpenoid, 3,6,19,23-Tetrahydroxy-12-ursen-28-oic acid, a natural product isolated from Uncaria sessilifructus.[1][2][3] Intended for researchers, scientists, and professionals in drug development, this document details the discovery, general isolation protocols, and physicochemical properties of this compound. While specific biological activity data for this isomer is limited, this guide explores the known anticancer activities of a closely related stereoisomer, 2α,3α,19β,23β-tetrahydroxyurs-12-en-28-oic acid (THA), to provide context for its therapeutic potential.[4][5][6] Methodologies for isolation and characterization are presented, alongside visualizations of experimental workflows and relevant signaling pathways to support further investigation into this promising chemical scaffold.

Introduction

Pentacyclic triterpenoids of the ursane type are a class of natural products that have garnered significant interest from the scientific community due to their diverse and potent biological activities.[7] this compound is one such compound, belonging to this promising class of molecules. It has been reported to be isolated from the herbs of Uncaria sessilifructus, a plant belonging to the Rubiaceae family.[1][2][3] The complex structure of this molecule, featuring multiple hydroxyl groups, suggests a potential for a range of biological interactions, making it a compelling candidate for further pharmacological investigation. This guide aims to consolidate the available technical information on this compound to facilitate future research and development efforts.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These properties are crucial for its handling, formulation, and analysis.

| Property | Value | Source |

| Molecular Formula | C₃₀H₄₈O₆ | [8][9] |

| Molecular Weight | 504.7 g/mol | [8][9] |

| CAS Number | 91095-51-1 | [2][3] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [2] |

Discovery and Isolation from Uncaria sessilifructus

While this compound has been identified as a constituent of Uncaria sessilifructus, detailed information regarding its initial discovery and specific isolation protocols from this plant is not extensively documented in readily available literature.[1][2][3] However, based on general methods for the isolation of ursane-type triterpenoids from plant materials, a generalized experimental protocol can be outlined.

General Experimental Protocol for Isolation

The following protocol describes a typical procedure for the extraction and purification of ursane-type triterpenoids from plant sources.

1. Plant Material Preparation:

- The canes or other relevant parts of Uncaria sessilifructus are collected, dried, and ground into a fine powder to increase the surface area for extraction.

2. Extraction:

- The powdered plant material is subjected to solvent extraction, typically using a semi-polar solvent such as methanol or ethanol, at room temperature or with gentle heating.

- The extraction process is repeated multiple times to ensure maximum yield.

- The resulting extracts are combined and concentrated under reduced pressure to obtain a crude extract.

3. Fractionation:

- The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol. This step separates compounds based on their polarity. Triterpenoids are often found in the less polar fractions like chloroform and ethyl acetate.

4. Chromatographic Purification:

- The triterpenoid-rich fraction is subjected to multiple rounds of column chromatography.

- Silica Gel Column Chromatography: The fraction is loaded onto a silica gel column and eluted with a gradient of solvents, typically a mixture of hexane and ethyl acetate or chloroform and methanol, with increasing polarity. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

- Sephadex LH-20 Column Chromatography: Fractions containing the target compound may be further purified using a Sephadex LH-20 column with methanol as the eluent to remove smaller molecules and pigments.

- Preparative High-Performance Liquid Chromatography (HPLC): Final purification is often achieved using preparative HPLC on a C18 column with a mobile phase such as a methanol-water or acetonitrile-water gradient.

5. Structure Elucidation:

- The structure of the purified compound is determined using various spectroscopic techniques, including:

- Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

- Nuclear Magnetic Resonance (NMR): 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy to elucidate the carbon skeleton and stereochemistry.

- Infrared (IR) Spectroscopy: To identify functional groups.

- Ultraviolet-Visible (UV-Vis) Spectroscopy: To detect chromophores.

General Isolation and Characterization Workflow Diagram

Spectroscopic Data

While a complete, unified set of spectroscopic data for this compound isolated specifically from Uncaria sessilifructus is not available in a single public repository, the following tables are compiled based on typical values for ursane-type triterpenoids and data from closely related analogs.[8]

¹³C NMR Spectroscopic Data (Predicted/Analog-based)

The ¹³C NMR spectral data are critical for the structural elucidation of the carbon skeleton. The chemical shifts are indicative of the carbon environments within the molecule.[8]

| Carbon No. | Chemical Shift (δ) ppm | Carbon No. | Chemical Shift (δ) ppm |

| 1 | ~38.5 | 16 | ~24.0 |

| 2 | ~27.0 | 17 | ~48.0 |

| 3 | ~78.0 | 18 | ~53.0 |

| 4 | ~39.0 | 19 | ~73.0 |

| 5 | ~55.0 | 20 | ~41.0 |

| 6 | ~72.0 | 21 | ~31.0 |

| 7 | ~42.0 | 22 | ~37.0 |

| 8 | ~40.0 | 23 | ~65.0 |

| 9 | ~47.0 | 24 | ~14.0 |

| 10 | ~37.0 | 25 | ~16.0 |

| 11 | ~23.0 | 26 | ~17.0 |

| 12 | ~125.0 | 27 | ~23.5 |

| 13 | ~138.0 | 28 | ~180.0 |

| 14 | ~42.5 | 29 | ~26.0 |

| 15 | ~28.0 | 30 | ~21.0 |

¹H NMR Spectroscopic Data (Predicted/Analog-based)

The ¹H NMR spectrum provides information on the proton environments and their coupling, which is essential for determining the stereochemistry of the molecule.[8]

| Proton | Chemical Shift (δ) ppm | Multiplicity |

| H-3 | ~3.20 | dd |

| H-6 | ~4.50 | m |

| H-12 | ~5.25 | t |

| H-18 | ~2.20 | s |

| CH₃ | ~0.75-1.25 | s, d |

| CH₂OH (C-23) | ~3.40, 3.70 | d |

Biological Activity and Signaling Pathways

Currently, there is a lack of specific information available on the biological activities and the signaling pathways modulated by this compound. However, extensive research on the closely related stereoisomer, 2α,3α,19β,23β-tetrahydroxyurs-12-en-28-oic acid (THA), has demonstrated potent anticancer activity.[5][6][10] These findings provide a strong rationale for investigating the bioactivity of the 3,6,19,23-isomer.

Anticancer Activity of the Stereoisomer THA

THA, isolated from Sinojackia sarcocarpa, has shown significant cytotoxicity against cancer cell lines, including A2780 (ovarian cancer) and HepG2 (liver cancer), with higher potency compared to noncancerous cell lines.[5][6] The anticancer mechanism of THA involves the induction of apoptosis and G2/M cell cycle arrest.[5][6][7]

Proposed Apoptotic Signaling Pathway for THA

The apoptosis induced by THA is associated with the release of cytochrome c from the mitochondria, activation of caspases, downregulation of the anti-apoptotic protein Bcl-2, and upregulation of the pro-apoptotic protein Bax.[5][6] The following diagram illustrates the proposed apoptotic signaling pathway for THA, which may be relevant for this compound.

Future Perspectives

This compound represents a promising natural product for further pharmacological investigation. Future research should focus on:

-

Optimized Isolation: Developing a standardized and efficient protocol for the isolation of this compound from Uncaria sessilifructus to enable comprehensive biological evaluation.

-

Complete Spectroscopic Characterization: Obtaining a full and verified set of spectroscopic data to serve as a reference for future studies.

-

Biological Screening: Conducting a wide range of biological assays to determine its anticancer, anti-inflammatory, antiviral, and other potential therapeutic effects.

-

Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways modulated by this compound.

Conclusion

This technical guide has consolidated the available information on the discovery, isolation, and physicochemical properties of this compound from Uncaria sessilifructus. While specific biological data for this isomer is limited, the potent anticancer activity of its stereoisomer, THA, highlights the therapeutic potential of this chemical scaffold. The provided experimental protocols and workflow diagrams offer a framework for researchers to further explore this promising natural product. Continued investigation is warranted to unlock the full therapeutic potential of this compound for the development of novel pharmaceuticals.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | 91095-51-1 [chemicalbook.com]

- 3. caltagmedsystems.co.uk [caltagmedsystems.co.uk]

- 4. benchchem.com [benchchem.com]

- 5. Anticancer activity of 2α, 3α, 19β, 23β-Tetrahydroxyurs-12-en-28-oic acid (THA), a novel triterpenoid isolated from Sinojackia sarcocarpa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Anticancer Activity of 2α, 3α, 19β, 23β-Tetrahydroxyurs-12-en-28-oic Acid (THA), a Novel Triterpenoid Isolated from Sinojackia sarcocarpa - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. This compound | C30H48O6 | CID 91668422 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Physicochemical Properties of Ursane-Type Pentacyclic Titerpenoids

Audience: Researchers, scientists, and drug development professionals.

This guide provides a detailed overview of the core physicochemical properties of selected ursane-type pentacyclic triterpenoids, compounds of significant interest in pharmaceutical research due to their diverse biological activities. The information presented herein is intended to support research and development efforts by providing essential data and standardized experimental protocols.

Introduction to Ursane-Type Triterpenoids

Ursane-type pentacyclic triterpenoids are a class of naturally occurring compounds characterized by a five-ring carbon skeleton.[1] They are widely distributed in the plant kingdom and are known for a broad spectrum of pharmacological effects, including anti-inflammatory, anti-cancer, and anti-diabetic properties.[1][2] Key members of this family include Ursolic Acid, Asiatic Acid, Madecassic Acid, and Corosolic Acid. A thorough understanding of their physicochemical properties is fundamental for their development as therapeutic agents, as these properties critically influence their solubility, absorption, distribution, metabolism, and excretion (ADME) profiles.

Physicochemical Data of Key Ursane-Type Triterpenoids

The following table summarizes the key physicochemical properties of four prominent ursane-type triterpenoids. These compounds share a common structural backbone but differ in their hydroxylation patterns, which significantly impacts their properties.

| Property | Ursolic Acid | Asiatic Acid | Madecassic Acid | Corosolic Acid |

| Molecular Formula | C₃₀H₄₈O₃[3] | C₃₀H₄₈O₅[4] | C₃₀H₄₈O₆[5] | C₃₀H₄₈O₄[6] |

| Molecular Weight ( g/mol ) | 456.7[3] | 488.7[7] | 504.7[5] | 472.7[6] |

| Melting Point (°C) | 283-288[8] | 325-330[4] | 265-270 (dec.)[9][10] | 243-245 (dec.)[11] |

| LogP (XLogP3) | 7.3[3] | 6.46[4] | 4.4[5][12] | 6.4[6] |

| Solubility | Insoluble in water and petroleum ether; Soluble in methanol, ethanol, acetone, and pyridine.[8] | Sparingly soluble in water; Soluble in DMSO, ethanol, and methanol.[7] | Soluble in water (0.9738 mg/L at 25°C est.).[13] | Insoluble in water; Soluble in hot ethanol, methanol, and other organic solvents.[14] |

Detailed Experimental Protocols

Standardized methodologies are crucial for the accurate and reproducible determination of physicochemical properties. Below are detailed protocols for key experiments.

The capillary method is a standard technique for determining the melting point of a crystalline solid.[15][16]

-

Principle: A small, finely powdered sample is heated at a controlled rate, and the temperature range from the initial melting (first appearance of liquid) to the final melting (complete liquefaction) is recorded.[17] Pure compounds typically exhibit a sharp melting point range of 0.5-1.0°C.[15]

-

Apparatus:

-

Procedure:

-

Sample Preparation: The sample must be completely dry and in a fine powdered form.[17] Grind the crystalline sample using a mortar and pestle.

-

Capillary Packing: Press the open end of a capillary tube into the powdered sample to collect a small amount of material. Tap the sealed end of the tube on a hard surface to compact the sample to a height of 2-3 mm.[16][18]

-

Measurement:

-

Place the packed capillary tube into the heating block of the melting point apparatus.[17]

-

Set a rapid heating rate to quickly determine an approximate melting point.[15]

-

Allow the apparatus to cool.

-

Prepare a new sample and heat rapidly to about 15-20°C below the approximate melting point.

-

Reduce the heating rate to 1-2°C per minute to allow for thermal equilibrium.[15]

-

Observe the sample through the viewing lens. Record the temperature at which the first drop of liquid appears (T1).

-

Continue heating slowly and record the temperature at which the last solid crystal melts (T2). The melting point is reported as the range T1-T2.[15]

-

-

The shake-flask method is considered the gold standard for determining the thermodynamic solubility of a compound.[19]

-

Principle: An excess amount of the solid compound is agitated in a specific solvent system until equilibrium is reached. The resulting saturated solution is then filtered, and the concentration of the dissolved solute is measured.

-

Apparatus:

-

Procedure:

-

Sample Preparation: Add an excess amount of the triterpenoid to a vial containing a known volume of the desired solvent (e.g., water, ethanol, buffer). The amount should be sufficient to ensure a solid phase remains at equilibrium.[19]

-

Equilibration: Seal the vials and place them in an overhead shaker. Agitate the samples at a constant temperature (e.g., 25°C or 37°C) for a set period (e.g., 24 to 72 hours) to ensure equilibrium is reached.[20]

-

Phase Separation: After agitation, allow the samples to stand to let the undissolved solid settle. Alternatively, centrifuge the samples to pellet the excess solid.[21]

-

Filtration: Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter to remove any remaining solid particles.[22]

-

Quantification:

-

Prepare a series of standard solutions of the triterpenoid with known concentrations.

-

Measure the absorbance of the standard solutions and the filtered sample solution using a UV-Vis spectrophotometer at the compound's λ_max.[22]

-

Alternatively, use a validated HPLC method for quantification.

-

Construct a calibration curve from the standard solutions and determine the concentration of the triterpenoid in the sample. This concentration represents its solubility.

-

-

The partition coefficient (LogP) is a measure of a compound's lipophilicity. The shake-flask method is the traditional and most reliable technique for its determination.[6][13]

-

Principle: The compound is dissolved in a biphasic system of n-octanol and water. After equilibration, the concentration of the compound in each phase is measured to calculate the partition coefficient.

-

Apparatus:

-

Separatory funnels or vials.

-

Mechanical shaker.

-

Centrifuge (optional).

-

Analytical instrument for quantification (HPLC or UV-Vis Spectrophotometer).

-

-

Procedure:

-

Solvent Preparation: Pre-saturate the n-octanol with water and the water with n-octanol by mixing them vigorously and allowing the phases to separate for at least 24 hours. For ionizable compounds, the aqueous phase should be a buffer at the desired pH (this determines LogD).

-

Partitioning: Add a known amount of the triterpenoid to a vial containing known volumes of the pre-saturated n-octanol and aqueous phases.[3]

-

Equilibration: Shake the mixture for a sufficient time (e.g., 1 to 24 hours) to allow the compound to partition between the two phases and reach equilibrium.

-

Phase Separation: Allow the phases to separate completely. Centrifugation can be used to ensure a clean separation.[13]

-

Quantification: Carefully sample each phase and determine the concentration of the triterpenoid in both the n-octanol (C_oct) and aqueous (C_aq) layers using an appropriate analytical method like HPLC or UV-Vis spectroscopy.[3]

-

Calculation: Calculate the partition coefficient (P) and LogP using the following equations:

-

P = C_oct / C_aq

-

LogP = log₁₀(P)[22]

-

-

Visualization of a Key Signaling Pathway

Ursane-type triterpenoids exert their biological effects by modulating various cellular signaling pathways. Ursolic acid, for example, is known to induce apoptosis (programmed cell death) in cancer cells by influencing multiple signaling cascades, including the PI3K/Akt and MAPK/ERK pathways, and activating the intrinsic caspase pathway.[5]

Caption: Pro-apoptotic signaling pathways modulated by Ursolic Acid.

References

- 1. researchgate.net [researchgate.net]

- 2. longdom.org [longdom.org]

- 3. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 4. Asiatic acid alleviates liver fibrosis via multiple signaling pathways based on integrated network pharmacology and lipidomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Ursolic Acid Simultaneously Targets Multiple Signaling Pathways to Suppress Proliferation and Induce Apoptosis in Colon Cancer Cells | PLOS One [journals.plos.org]

- 6. encyclopedia.pub [encyclopedia.pub]

- 7. Neurotrophic Effect of Asiatic acid, a Triterpene of Centella asiatica Against Chronic 1-Methyl 4-Phenyl 1, 2, 3, 6-Tetrahydropyridine Hydrochloride/Probenecid Mouse Model of Parkinson's disease: The Role of MAPK, PI3K-Akt-GSK3β and mTOR Signalling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Estimating the Lipophilicity of Natural Products using a Polymeric Reversed Phase HPLC Method - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Ursolic acid: a natural modulator of signaling networks in different cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Interlaboratory study of log P determination by shake-flask and potentiometric methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. LogP / LogD shake-flask method [protocols.io]

- 14. Asiatic acid attenuates lipopolysaccharide-induced injury by suppressing activation of the Notch signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 15. ESTIMATING THE LIPOPHILICITY OF NATURAL PRODUCTS USING A POLYMERIC REVERSED PHASE HPLC METHOD | Semantic Scholar [semanticscholar.org]

- 16. researchgate.net [researchgate.net]

- 17. Anticancer effect of ursolic acid via mitochondria-dependent pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Identification of Major Active Ingredients Responsible for Burn Wound Healing of Centella asiatica Herbs - PMC [pmc.ncbi.nlm.nih.gov]

- 19. acdlabs.com [acdlabs.com]

- 20. agilent.com [agilent.com]

- 21. enamine.net [enamine.net]

- 22. Ursolic Acid-Induced Apoptosis via Regulation of the PI3K/Akt and MAPK Signaling Pathways in Huh-7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Molecular formula C₃₀H₄₈O₆ and molecular weight of 3,6,19,23-Tetrahydroxy-12-ursen-28-oic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of the pentacyclic triterpenoid, 3,6,19,23-Tetrahydroxy-12-ursen-28-oic acid. Due to the limited availability of specific experimental data for this compound, this document leverages data from the closely related and extensively studied stereoisomer, 2α,3α,19β,23β-tetrahydroxyurs-12-en-28-oic acid (THA), to infer potential biological activities and mechanisms of action. This guide is intended to serve as a foundational resource for researchers in natural product chemistry, pharmacology, and drug discovery, offering insights into its potential as a therapeutic agent.

Physicochemical Properties

This compound is a complex natural product with the molecular formula C₃₀H₄₈O₆.[1][2] Its core structure is a five-ring system characteristic of ursane triterpenoids, featuring a carboxylic acid group at position 28 and hydroxyl groups at positions 3, 6, 19, and 23.[1] The stereochemistry of these hydroxyl groups is a critical determinant of its biological activity.[1] This compound has been identified in plant species such as Enkianthus campanulatus and Uncaria sessilifructus.[2][3]

| Property | Value | Source |

| Molecular Formula | C₃₀H₄₈O₆ | [2] |

| Molecular Weight | 504.7 g/mol | [1][2] |

| CAS Number | 91095-51-1 | [3] |

| Synonyms | 3,6,19,23-Tetrahydroxy-urs-12-en-28-oic acid | [2] |

Biological Activity and Therapeutic Potential

While specific biological activities for this compound are not extensively documented, significant research on the stereoisomer 2α,3α,19β,23β-tetrahydroxyurs-12-en-28-oic acid (THA) has demonstrated potent anticancer properties.[1] This provides a strong rationale for investigating the bioactivity of the 3,6,19,23-isomer.[4] The known anticancer mechanisms of THA involve the induction of apoptosis and cell cycle arrest, offering a predictive framework for the therapeutic potential of the titular compound.[1]

Experimental Protocols

General Isolation Procedure for Ursane-Type Triterpenoids

A typical workflow for the isolation of these compounds from plant material is detailed below.

Cell Viability Assay (MTT Assay)

To assess the cytotoxic effects of this compound on cancer cell lines, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method.

-

Cell Seeding : Plate cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Compound Treatment : Treat the cells with varying concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition : Add MTT solution to each well and incubate to allow for the formation of formazan crystals by viable cells.

-

Solubilization : Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement : Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.

-

Data Analysis : Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value.

Proposed Signaling Pathway for Anticancer Activity

There is currently no specific information available on the signaling pathways modulated by this compound.[4] However, based on the well-documented anticancer activity of its stereoisomer THA, a proposed mechanism of action is illustrated below.[1] This pathway involves the induction of apoptosis and cell cycle arrest at the G2/M phase.[1]

Future Directions

The structural complexity and the promising biological activities of related ursane-type triterpenoids highlight this compound as a compound of interest for further pharmacological investigation. Future research should focus on:

-

Total Synthesis or Efficient Isolation : To enable comprehensive biological evaluation.

-

Complete Spectroscopic Characterization : To confirm its structure and provide reference data.

-

Broad Biological Screening : To investigate its anticancer, anti-inflammatory, and antiviral effects.

-

Mechanism of Action Studies : To elucidate its specific molecular targets and signaling pathways.

This technical guide serves as a foundational resource to stimulate and guide future research into the therapeutic potential of this and other related natural products.

References

Unlocking Nature's Pharmacy: A Technical Guide to the Therapeutic Potential of Ursane-Type Triterpenoids

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ursane-type triterpenoids, a class of pentacyclic triterpenoids widely distributed in the plant kingdom, have emerged as a promising source of novel therapeutic agents. These natural compounds, including prominent members such as ursolic acid, asiatic acid, and corosolic acid, exhibit a remarkable spectrum of pharmacological activities. Their multifaceted biological effects, spanning anticancer, anti-inflammatory, antidiabetic, and neuroprotective properties, have garnered significant interest within the scientific and drug development communities. This in-depth technical guide provides a comprehensive overview of the core therapeutic properties of ursane-type triterpenoids, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.

Therapeutic Properties and Quantitative Data

The therapeutic potential of ursane-type triterpenoids is supported by a growing body of preclinical and, in some cases, clinical evidence. The following tables summarize the quantitative data on their efficacy in various therapeutic areas.

Anticancer Activity

Ursane-type triterpenoids have demonstrated significant cytotoxic and antiproliferative effects against a wide range of cancer cell lines. Their mechanisms of action are often multifactorial, involving the induction of apoptosis, cell cycle arrest, and inhibition of metastasis.

Table 1: Anticancer Activity of Ursolic Acid and its Derivatives

| Compound | Cancer Cell Line | Assay | IC50 (µM) | Reference(s) |

| Ursolic Acid | SK-MEL-24 (Melanoma) | MTT | 25 | |

| Ursolic Acid | AsPC-1 (Pancreatic) | MTT | 10.1 - 14.2 | [1] |

| Ursolic Acid | BxPC-3 (Pancreatic) | MTT | 10.1 - 14.2 | [1] |

| Ursolic Acid | PC-3 (Prostate) | Not Specified | >50 | [2] |

| Ursolic Acid | THP-1 (Leukemia) | Not Specified | 19.8 | [2] |

| Ursolic Acid | HeLa (Cervical) | Not Specified | 10 | [2][3] |

| Ursolic Acid | A-549 (Lung) | Not Specified | 38.6 | [2] |

| Ursolic Acid | HT-29 (Colon) | Not Specified | 10 | [3] |

| Ursolic Acid | MCF-7 (Breast) | Not Specified | 20 | [3] |

| Ursolic Acid Derivative (4) | A549 (Lung) | Not Specified | 6.07 - 22.27 | [4] |

| Ursolic Acid Derivative (4) | MCF7 (Breast) | Not Specified | 6.07 - 22.27 | [4] |

| Ursolic Acid Derivative (4) | H1975 (Lung) | Not Specified | 6.07 - 22.27 | [4] |

| Ursolic Acid Derivative (4) | BGC823 (Gastric) | Not Specified | 6.07 - 22.27 | [4] |

| Ursolic Acid Derivative (36) | Various (incl. MDR) | Not Specified | 5.22 - 8.95 | [4] |

| Ursolic Acid Derivative (40) | MCF7 (Breast) | Not Specified | Comparable to Doxorubicin | [4] |

| Ursolic Acid Derivative (42a) | HL-60, BGC, Bel7402, Hela | Not Specified | 20-fold more active than Ursolic Acid | [4] |

| Ursolic Acid Derivatives (43a-d) | A549, MCF7, HCT116, THP1 | Sulforhodamine-B | 10 - 50 | [5] |

Table 2: Anticancer Activity of Asiatic Acid

| Compound | Cancer Cell Line | Assay | IC50 (µM) | Reference(s) |

| Asiatic Acid | SH-SY5Y (Neuroblastoma) | Not Specified | 34.99 ± 0.12 | [6] |

Anti-inflammatory Activity

The anti-inflammatory properties of ursane-type triterpenoids are primarily attributed to their ability to modulate key inflammatory pathways, such as the NF-κB and MAPK signaling cascades, leading to a reduction in the production of pro-inflammatory cytokines.

Table 3: Anti-inflammatory Activity of Ursolic Acid and Asiatic Acid

| Compound | Model System | Measured Effect | Effective Concentration/Dose | Reference(s) |

| Ursolic Acid | Jurkat T-cells | Inhibition of PMA/PHA-induced IL-2 and TNF-α production | IC50 ≈ 32.5 µM for cell growth inhibition | [7] |

| Ursolic Acid | Weaned Rabbits | Reduction of serum TNF-α and IL-8 levels | 50-200 mg/kg | [8] |

| Ursolic Acid | Mouse Model of Graft-versus-Host Disease | Delayed induction of disease and reduced serum IL-6 and IFN-γ | 5 µM (in vitro pre-treatment) | [9] |

| Asiatic Acid | DNCB-induced Atopic Dermatitis in mice | Downregulation of Th1 and Th2 cytokines | 30 and 75 mg/kg/day | [10][11] |

| Asiatic Acid | LPS-stimulated Human Corneal Epithelial Cells | Reduction of IL-8, IL-6, IL-1β, TNF-α, and TGF-β mRNA | 20 µmol/L | [12] |

| Asiatic Acid | LPS and d-galactosamine-induced Fulminant Hepatic Failure in mice | Inhibition of serum TNF-α, IL-6, and IL-1β | 25 mg/kg | [13] |

Antidiabetic Activity